

An In-depth Technical Guide to Methyl 3-bromo-5-iodobenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-5-iodobenzoate

Cat. No.: B071004

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CAS Number: 188813-07-2

This technical guide provides a comprehensive overview of **Methyl 3-bromo-5-iodobenzoate**, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, purification, and its significant applications in constructing complex molecular architectures.

Chemical Properties and Safety Information

Methyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester that serves as a key intermediate in the synthesis of a wide array of functionalized organic molecules. Its unique structure, featuring both a bromine and an iodine substituent, allows for selective and sequential cross-coupling reactions, making it a valuable tool in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **Methyl 3-bromo-5-iodobenzoate**

Property	Value	Reference
CAS Number	188813-07-2	[1] [2]
Molecular Formula	C ₈ H ₆ BrIO ₂	[1] [2]
Molecular Weight	340.94 g/mol	
Melting Point	59-64 °C	[1]
Boiling Point	334.5 °C at 760 mmHg	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]

Safety Information:

Methyl 3-bromo-5-iodobenzoate is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)

Synthesis and Purification

The primary route for the synthesis of **Methyl 3-bromo-5-iodobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid.

Experimental Protocol: Synthesis of Methyl 3-bromo-5-iodobenzoate

This protocol is adapted from standard Fischer esterification procedures.

Materials:

- 3-bromo-5-iodobenzoic acid

- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 3-bromo-5-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.
- Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude **Methyl 3-bromo-5-iodobenzoate**.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **Methyl 3-bromo-5-iodobenzoate**
- A suitable solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
- If any insoluble impurities remain, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
- Further cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals thoroughly to remove any residual solvent.

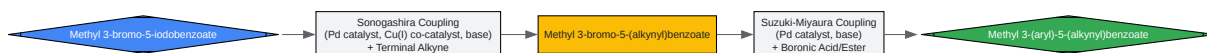
Applications in Organic Synthesis

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in **Methyl 3-bromo-5-iodobenzoate** is the cornerstone of its utility in organic synthesis. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The less reactive C-Br bond can then be targeted in a subsequent coupling reaction under different conditions. This sequential functionalization is invaluable for the efficient construction of complex, unsymmetrical molecules.

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

A prime example of the utility of **Methyl 3-bromo-5-iodobenzoate** is in sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions. This strategy allows for the introduction of an alkyne group at the iodo-position, followed by the installation of an aryl or heteroaryl group at the bromo-position.

Experimental Workflow: Sequential Cross-Coupling



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Caption: Sequential Sonogashira and Suzuki-Miyaura coupling workflow.

Table 2: General Conditions for Sequential Cross-Coupling Reactions

Reaction Stage	Catalyst System	Base	Solvent	Temperature
Sonogashira Coupling	$\text{Pd(PPh}_3)_2\text{Cl}_2$ / CuI	Et_3N or DIPA	THF or DMF	Room Temp. to 60 °C
Suzuki-Miyaura Coupling	$\text{Pd(PPh}_3)_4$ or Pd(dppf)Cl_2	K_2CO_3 or Cs_2CO_3	Dioxane/ H_2O or Toluene	80-110 °C

Role in Drug Discovery and Development

While **Methyl 3-bromo-5-iodobenzoate** itself is not known to have direct biological activity or involvement in signaling pathways, it is a crucial precursor for the synthesis of a wide range of biologically active molecules. Its ability to participate in predictable and high-yielding cross-coupling reactions makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The disubstituted benzene core provided by this molecule is a common scaffold in many pharmaceutical agents.

Visualized Synthetic Pathways

The synthesis and subsequent functionalization of **Methyl 3-bromo-5-iodobenzoate** can be visualized as a series of logical steps.

Synthesis of **Methyl 3-bromo-5-iodobenzoate**



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Caption: Synthesis of **Methyl 3-bromo-5-iodobenzoate** via Fischer esterification.

This technical guide highlights the significance of **Methyl 3-bromo-5-iodobenzoate** as a versatile and valuable reagent in organic synthesis. Its well-defined chemical properties and predictable reactivity in cross-coupling reactions provide chemists with a powerful tool for the construction of complex and novel molecular entities for a wide range of applications, from pharmaceuticals to advanced materials.

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References

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